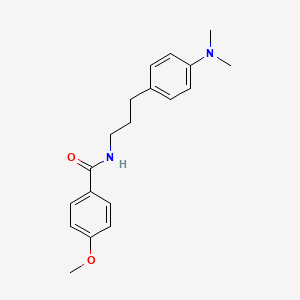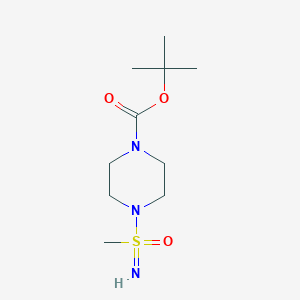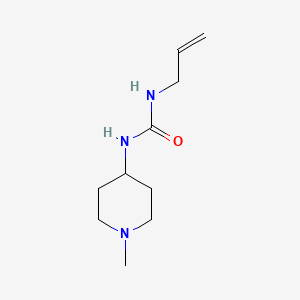
Azepan-1-yl(7-methyl-4-((4-(methylsulfonyl)phenyl)amino)-1,8-naphthyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azepan-1-yl(7-methyl-4-((4-(methylsulfonyl)phenyl)amino)-1,8-naphthyridin-3-yl)methanone is a useful research compound. Its molecular formula is C23H26N4O3S and its molecular weight is 438.55. The purity is usually 95%.
BenchChem offers high-quality Azepan-1-yl(7-methyl-4-((4-(methylsulfonyl)phenyl)amino)-1,8-naphthyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azepan-1-yl(7-methyl-4-((4-(methylsulfonyl)phenyl)amino)-1,8-naphthyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Aromatic Aminosulphonic Acids and Azo Compounds
Genotoxicity and Carcinogenicity Studies : Aromatic aminosulphonic acids (AASAs), which are structurally related to parts of the Azepan compound, have been studied for their genotoxic and carcinogenic potentials. These studies have shown that AASAs, unlike their unsulphonated analogues, generally possess low or no genotoxic and tumorigenic potential, indicating their safer profile for use in various applications (Jung, Steinle, & Anliker, 1992).
Chemosterilant Effects : Certain chemosterilants like tepa and metepa, which share functional similarities with azo and sulphonic acid moieties, have shown effects on reproductive and somatic tissues across various insect species. These findings suggest potential applications in pest control and the study of reproductive biology (Labrecque & Fye, 1978).
Advanced Oxidation Processes : The degradation of nitrogen-containing compounds, including amines and azo dyes, through advanced oxidation processes highlights the environmental relevance of these compounds. Research in this area focuses on improving water treatment technologies and mitigating pollution (Bhat & Gogate, 2021).
Fungal Metabolites : Azaphilones, a class of fungal metabolites with diverse biological activities, including antimicrobial and anticancer properties, exemplify the potential of compounds with complex structures similar to Azepan for drug discovery and biotechnological applications (Osmanova, Schultze, & Ayoub, 2010).
特性
IUPAC Name |
azepan-1-yl-[7-methyl-4-(4-methylsulfonylanilino)-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-16-7-12-19-21(26-17-8-10-18(11-9-17)31(2,29)30)20(15-24-22(19)25-16)23(28)27-13-5-3-4-6-14-27/h7-12,15H,3-6,13-14H2,1-2H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAQUMZTLGEMPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)S(=O)(=O)C)C(=O)N4CCCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(7-methyl-4-((4-(methylsulfonyl)phenyl)amino)-1,8-naphthyridin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2374077.png)
![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2374078.png)


![2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/no-structure.png)



![2-({4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2374089.png)
![Acetamide, N-[4-[4-(3,4-dimethylphenyl)piperazine-1-sulfonyl]phenyl]-](/img/structure/B2374091.png)

![[2-(furan-2-ylmethylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2374096.png)

![ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2374099.png)